1-(3-Aminocyclopentyl)but-3-yn-1-one

Description

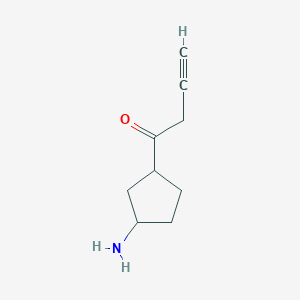

1-(3-Aminocyclopentyl)but-3-yn-1-one is a cyclopentane-derived compound featuring an alkyne (C≡C) and a ketone group at positions 3 and 1 of the butynone backbone, respectively, with a 3-aminocyclopentyl substituent. The amino group on the cyclopentyl ring enhances polarity and hydrogen-bonding capacity, which may influence solubility and receptor interactions in drug design.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(3-aminocyclopentyl)but-3-yn-1-one |

InChI |

InChI=1S/C9H13NO/c1-2-3-9(11)7-4-5-8(10)6-7/h1,7-8H,3-6,10H2 |

InChI Key |

FSIHRYHVCGQEMM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(=O)C1CCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminocyclopentyl)but-3-yn-1-one typically involves the reaction of cyclopentanone with propargyl bromide in the presence of a base to form the corresponding propargyl ketone. This intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminocyclopentyl)but-3-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Chemistry 1-(3-Aminocyclopentyl)but-3-yn-1-one serves as a building block in the synthesis of complex molecules and as a reagent in organic transformations.

- Biology The compound is used in studying enzyme mechanisms and as a probe for biological assays.

- Industry It is utilized in producing specialty chemicals and materials with specific properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution The amino group can participate in nucleophilic substitution reactions using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

This compound has potential biological activities, making it relevant in medicinal chemistry.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits growth in specific cancer cell lines |

| Neuroprotection | Reduces oxidative stress in neuronal cells |

| Enzyme Inhibition | Potentially inhibits CYP24A1 |

Case Studies

- Anticancer Activity The compound significantly reduced cell viability in colorectal cancer models. Combining it with established chemotherapeutics enhanced the antiproliferative effect, suggesting a synergistic mechanism.

- Neuroprotective Mechanisms The compound may activate neuroprotective pathways in neuronal cultures exposed to oxidative stress by increasing the expression of antioxidant enzymes, leading to reduced apoptosis rates compared to untreated controls.

Mechanism of Action

The mechanism by which 1-(3-Aminocyclopentyl)but-3-yn-1-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the butynone moiety can participate in covalent bonding and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Aminocyclopentyl)but-3-yn-1-one with structurally or functionally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Comparisons:

Structural Variations: Substituents: The target compound’s 3-aminocyclopentyl group contrasts with cyclobutyl (), aryl bromo (), and bulky silyl/fluoro groups (). These substituents modulate steric effects, electronic properties, and intermolecular interactions. For example, the bromophenyl group in 1-(4-Bromophenyl)but-3-yn-1-one enables π-π stacking in its crystal lattice . Functional Groups: The alkyne in this compound offers reactivity for click chemistry or further functionalization, akin to silyl-protected alkynes in and .

Synthesis Methods :

- Nickel-catalyzed carbonylation () achieves high yields (70–85%) for fluorinated alkyne ketones, suggesting a viable route for synthesizing the target compound if optimized.

- In contrast, 1-(4-Bromophenyl)but-3-yn-1-one forms as a side product during isoxazole synthesis, highlighting the challenge of selectivity in alkyne-containing systems .

Physicochemical Properties: The amino group in the target compound likely increases water solubility compared to nonpolar derivatives like 3a () or silyl-protected analogs (). Crystal structure analysis of 1-(4-Bromophenyl)but-3-yn-1-one reveals intermolecular C–H···O and halogen bonding, which could guide co-crystal engineering for the target compound .

Fluorinated analogs () are valuable in agrochemical and pharmaceutical research due to enhanced metabolic stability.

Research Findings and Limitations

- Gaps in Data: Detailed spectroscopic or crystallographic data for this compound are absent in the evidence. Properties like melting point, solubility, and stability must be experimentally determined.

- Synthetic Challenges: The aminocyclopentyl group may complicate synthesis due to steric hindrance or side reactions, necessitating protective strategies (e.g., Boc protection as in ).

- Opportunities : Hybridizing features from (Ni catalysis) and (carbamate-protected cyclopentyl amines) could enable efficient large-scale synthesis.

Biological Activity

1-(3-Aminocyclopentyl)but-3-yn-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C10H15N

- Molecular Weight : 165.24 g/mol

- IUPAC Name : this compound

This compound features a cyclopentane ring with an amino group and a butynone moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

- Neuroprotective Effects : There is evidence that this compound could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are still being elucidated. However, several potential pathways have been identified:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer metabolism, such as CYP24A1, which is critical for vitamin D metabolism and cancer progression .

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing neurotransmitter release and cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in specific cancer cell lines | |

| Neuroprotection | Reduces oxidative stress in neuronal cells | |

| Enzyme Inhibition | Potentially inhibits CYP24A1 |

Case Study 1: Anticancer Activity

In a study examining the effects of various compounds on cancer cell lines, this compound was found to significantly reduce cell viability in colorectal cancer models. The combination of this compound with established chemotherapeutics enhanced the overall antiproliferative effect, suggesting a synergistic mechanism .

Case Study 2: Neuroprotective Mechanisms

Research has indicated that this compound may activate neuroprotective pathways in neuronal cultures exposed to oxidative stress. The compound increased the expression of antioxidant enzymes, leading to reduced apoptosis rates compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.